4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride

Übersicht

Beschreibung

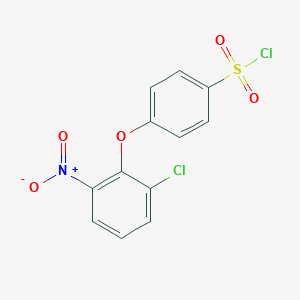

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H7Cl2NO5S and a molecular weight of 348.15 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-chloro-6-nitrophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-chloro-6-nitrophenol with benzene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Reduction Reactions: Amino derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It can be employed in:

- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions : It acts as a coupling agent in the formation of biaryl compounds, which are significant in drug development.

Biological Research

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.

- Anticancer Activity : Preliminary research indicates that certain analogs may inhibit cancer cell proliferation by targeting specific cellular pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for:

- Drug Design : Its ability to modify biological targets makes it a candidate for developing new therapeutic agents. For instance, compounds derived from this sulfonyl chloride have shown promise as inhibitors of protein-protein interactions critical in cancer and viral infections.

Case Study 1: Anticancer Activity

A study published in Nature Communications highlighted the synthesis of novel anticancer agents derived from this compound. The synthesized compounds were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against tumor growth .

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading pharmaceutical institute evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that several derivatives exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Wirkmechanismus

The mechanism of action of 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonate thioester: Similar structure but with a sulfonate thioester group instead of a sulfonyl chloride group.

Uniqueness

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride is unique due to its high reactivity towards nucleophiles, making it a versatile reagent in organic synthesis. Its ability to form a wide range of derivatives through substitution reactions highlights its importance in scientific research and industrial applications .

Biologische Aktivität

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride is an aromatic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure, featuring both a nitro and a chloro group, suggests unique reactivity that may influence its biological effects. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . The presence of the electron-withdrawing nitro group and the chlorine atom enhances its electrophilic properties, which can facilitate interactions with biological macromolecules such as proteins and nucleic acids.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClN₂O₄S |

| Molecular Weight | 220.62 g/mol |

| Functional Groups | Nitro (–NO₂), Chloro (–Cl), Sulfonyl (–SO₂Cl) |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonyl chloride moiety can react with nucleophilic sites in enzymes, leading to inhibition. For instance, similar compounds have shown inhibitory effects on carbonic anhydrases (CAs), with IC50 values indicating potent enzyme interaction .

- Induction of Apoptosis : In studies involving similar sulfonamide compounds, significant apoptosis induction was noted in cancer cell lines such as MDA-MB-231. This suggests that derivatives of this compound could also possess similar anticancer properties .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

A study investigating the effects of related benzenesulfonamides showed that certain derivatives could induce apoptosis significantly in breast cancer cell lines. For example, compound 4e induced a 22-fold increase in apoptotic cells compared to controls .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit substantial antibacterial properties. For instance, some compounds demonstrated over 80% inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL .

Case Studies

- Study on Carbonic Anhydrase Inhibition :

- Apoptosis Induction in Cancer Cells :

- Antimicrobial Efficacy :

Eigenschaften

IUPAC Name |

4-(2-chloro-6-nitrophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO5S/c13-10-2-1-3-11(15(16)17)12(10)20-8-4-6-9(7-5-8)21(14,18)19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTUVOFOPIFTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378970 | |

| Record name | 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-00-9 | |

| Record name | 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.